molecular formula C6H7NO2 B13825618 2-Formyl-3,3-dimethyloxirane-2-carbonitrile

2-Formyl-3,3-dimethyloxirane-2-carbonitrile

Cat. No.: B13825618
M. Wt: 125.13 g/mol
InChI Key: TXGNGCLZFUWJEB-UHFFFAOYSA-N
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Description

2-Formyl-3,3-dimethyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a formyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile typically involves the reaction of 3,3-dimethyloxirane with a formylating agent and a nitrile source. One common method is the reaction of 3,3-dimethyloxirane with formic acid and cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,3-dimethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Formyl-3,3-dimethyloxirane-2-carboxylic acid.

    Reduction: 2-Formyl-3,3-dimethyloxirane-2-amine.

    Substitution: Various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3,3-dimethyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The formyl and nitrile groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyloxirane: Lacks the formyl and nitrile groups, making it less reactive in certain chemical reactions.

    2-Formyl-3-methyloxirane: Contains a formyl group but lacks the nitrile group, resulting in different reactivity and applications.

    3,3-Dimethyloxirane-2-carbonitrile: Contains a nitrile group but lacks the formyl group, leading to variations in chemical behavior.

Uniqueness

2-Formyl-3,3-dimethyloxirane-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-formyl-3,3-dimethyloxirane-2-carbonitrile

InChI

InChI=1S/C6H7NO2/c1-5(2)6(3-7,4-8)9-5/h4H,1-2H3

InChI Key

TXGNGCLZFUWJEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C=O)C#N)C

Origin of Product

United States

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